N-(4-methoxyphenyl)-2-methylbutanamide
Description
N-(4-Methoxyphenyl)-2-methylbutanamide is a substituted amide characterized by a 4-methoxyphenyl group attached to a 2-methylbutanamide backbone. It is synthesized via conventional methods, such as the reaction of 4-methoxybenzaldehyde derivatives with 2-methylbutanamide precursors to form Schiff base intermediates, which are subsequently reduced or modified . This compound serves as a key intermediate in the synthesis of heterocyclic derivatives, including oxazolones and acrylamide polymers, which have applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)12(14)13-10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
WEEDBKYAROGPRB-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Pharmacological Activity
The biological activity of substituted amides is highly dependent on the nature and position of substituents. Below is a comparative analysis of N-(4-methoxyphenyl)-2-methylbutanamide and its analogs:
Table 1: Structural and Pharmacological Comparison of Selected Amides
Key Observations:
Alkyl Chain Length : Increasing the alkyl chain (e.g., pentanamide vs. butanamide) enhances anthelmintic efficacy while reducing toxicity, as seen in N-(4-methoxyphenyl)pentanamide .
Substituent Position : Anti-inflammatory activity is amplified in compounds with hydroxylated phenyl groups (e.g., compound 10 in ) compared to methoxy-substituted analogs .
Anionic/Cationic Modifications : Piperazinium salts with 4-methoxyphenyl groups () exhibit distinct hydrogen-bonding networks due to substituent orientation (dihedral angles: 62.3°–68.4°), influencing solubility and bioavailability .
Toxicity and Drug-Likeness
- N-(4-Methoxyphenyl)pentanamide exhibits lower toxicity than albendazole, a standard anthelmintic drug, with favorable pharmacokinetic profiles predicted via in silico models .
- Structural analogs with bulky substituents (e.g., tert-butylphenoxy in ) may improve metabolic stability but require empirical validation .
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